molecular formula C19H12N2O7S B4850133 (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-methyl-5-nitrobenzenesulfonate

(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-methyl-5-nitrobenzenesulfonate

Cat. No.: B4850133
M. Wt: 412.4 g/mol
InChI Key: RQLNWXPWMFKWJF-UHFFFAOYSA-N
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Description

(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-methyl-5-nitrobenzenesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxobenzoisoquinoline core linked to a methyl-nitrobenzenesulfonate group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-methyl-5-nitrobenzenesulfonate typically involves multi-step organic reactions. One common method starts with the preparation of the dioxobenzoisoquinoline core through a cyclization reaction. This core is then reacted with 2-methyl-5-nitrobenzenesulfonyl chloride under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-methyl-5-nitrobenzenesulfonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group reduced to an amino group.

    Substitution: Substituted products with new functional groups replacing the sulfonate group.

Scientific Research Applications

(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-methyl-5-nitrobenzenesulfonate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-methyl-5-nitrobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the dioxobenzoisoquinoline core may interact with enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-methyl-5-nitrobenzenesulfonate stands out due to its unique combination of a dioxobenzoisoquinoline core and a methyl-nitrobenzenesulfonate group. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1,3-dioxobenzo[de]isoquinolin-2-yl) 2-methyl-5-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O7S/c1-11-8-9-13(21(24)25)10-16(11)29(26,27)28-20-18(22)14-6-2-4-12-5-3-7-15(17(12)14)19(20)23/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLNWXPWMFKWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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